2-[(4-aminocyclohexyl)oxy]aceticacid
Description
2-[(4-Aminocyclohexyl)oxy]acetic acid is a cyclohexane derivative featuring an amino group at the 4-position of the cyclohexyl ring and an acetic acid moiety linked via an ether bond. Its molecular formula is C₈H₁₅NO₃, and it is structurally characterized by the interplay of hydrophilic (amino, carboxylic acid) and hydrophobic (cyclohexyl) groups.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXSFRRRQUXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminocyclohexyl)oxy]acetic acid typically involves the reaction of 4-aminocyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-aminocyclohexanol and the chloroacetic acid, followed by the hydrolysis of the intermediate product to yield the final compound .
Industrial Production Methods
Industrial production of 2-[(4-aminocyclohexyl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pH adjustment, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminocyclohexyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted acetic acid derivatives.
Scientific Research Applications
2-[(4-aminocyclohexyl)oxy]acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-[(4-aminocyclohexyl)oxy]acetic acid and related compounds:
Physicochemical Properties
- The hydrochloride salt of the trans isomer (193.67 g/mol) has improved aqueous solubility compared to the free acid form .
- Synthetic Yields: Derivatives synthesized via hydrazine hydrate reactions (e.g., 2-acetylamino-2-(2-quinolyl)acetic hydrazide) achieve moderate yields (~74%) , suggesting that the introduction of heteroaromatic groups (quinoline) may complicate purification.
Key Research Findings
- Stereochemical Impact: The trans isomer of 2-(4-aminocyclohexyl)acetic acid hydrochloride shows distinct crystallographic packing and solubility compared to cis isomers, highlighting the importance of stereochemistry in drug formulation .
- Hydrogen Bonding : In 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S), O–H⋯O hydrogen bonds stabilize crystal structures, which could influence stability in solid-state formulations .
Biological Activity
2-[(4-Aminocyclohexyl)oxy]acetic acid, also known as a cyclohexyl derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-[(4-aminocyclohexyl)oxy]acetic acid is , with a molecular weight of approximately 185.23 g/mol. The structure consists of a cyclohexyl ring substituted with an amino group and an ether linkage to acetic acid.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.23 g/mol |
| CAS Number | 1018238-65-7 |
The biological activity of 2-[(4-aminocyclohexyl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially influencing processes such as cell growth and apoptosis.
- Receptor Binding : It is hypothesized that the compound interacts with specific receptors, which could lead to altered signaling pathways associated with inflammation and pain modulation.
Biological Activity
Research indicates that 2-[(4-aminocyclohexyl)oxy]acetic acid exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays indicated effective inhibition of growth for pathogens such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Properties
- In cellular assays, 2-[(4-aminocyclohexyl)oxy]acetic acid demonstrated potential anticancer activity, particularly against breast cancer cell lines (MCF-7). The compound induced apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
Case Studies
Several case studies have investigated the biological effects of this compound:
Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 2-[(4-aminocyclohexyl)oxy]acetic acid against Staphylococcus aureus. The results confirmed its potential as an antimicrobial agent, with an MIC of 32 µg/mL.
Anticancer Activity Assessment
In research focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This finding suggests that it could be a lead candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
